molecular formula C13H14N2O2S B6419305 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 1280957-12-1

5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6419305
CAS No.: 1280957-12-1
M. Wt: 262.33 g/mol
InChI Key: IJLOOWOMCWGESJ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced products.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives of the oxazole ring.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-[2-(furan-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-cyclopropyl-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Contains a pyridine ring, which may alter its biological activity and chemical reactivity.

Uniqueness

The presence of the thiophene ring in 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide imparts unique electronic properties that can enhance its interactions with biological targets and its stability in various chemical environments. This makes it distinct from similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-cyclopropyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(14-5-3-9-4-6-18-8-9)11-7-12(17-15-11)10-1-2-10/h4,6-8,10H,1-3,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOOWOMCWGESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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